molecular formula C8H15NO B3147201 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL CAS No. 617705-57-4

8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Cat. No. B3147201
CAS RN: 617705-57-4
M. Wt: 141.21 g/mol
InChI Key: PZPVPVJLCPBGRW-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is a chemical compound with the molecular formula C8H15NO . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these alkaloids involves various chemical reactions, including the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .

Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are a cornerstone in the design of pharmaceutical compounds due to their versatility and wide range of biological activities. Analysis of FDA-approved drugs reveals that a significant proportion contains nitrogen heterocycles, underscoring their importance in drug development (Vitaku, Smith, & Njardarson, 2014). These structures serve as key frameworks for the development of therapeutic agents targeting a multitude of diseases, including cancer, infectious diseases, and neurological disorders.

Therapeutic Cross-Linking Agents

Compounds with unique structural features, such as β-nitroalcohols and formaldehyde releasers, have been investigated for their potential as therapeutic tissue cross-linking agents. This research indicates the potential of structurally novel compounds for clinical applications beyond their conventional use, potentially including the modification of corneal and scleral tissues for therapeutic purposes (Babar et al., 2015). Such investigations highlight the ongoing interest in exploring the utility of chemically unique molecules for medical applications, suggesting a pathway for the research and development of "8-Methyl-8-azabicyclo[3.2.1]octan-6-OL" in similar contexts.

Volatomics in Disease Diagnosis

The study of volatile organic compounds (VOCs) produced by the human body, including those related to the gut microbiota, opens new avenues for non-invasive diagnostic approaches in conditions such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD) (Van Malderen et al., 2020). The structural diversity and reactivity of nitrogen-containing heterocycles make them potential candidates for influencing or being markers in such volatomics research.

Safety and Hazards

The compound is considered hazardous and can be harmful if swallowed or inhaled . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling this compound .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVPVJLCPBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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